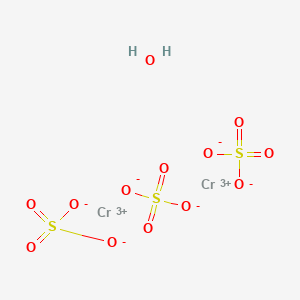

Chromium (III) sulfate hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromium potassium sulfate, also known as chrome alum, is a chemical compound with the formula KCr(SO₄)₂·12H₂O. It is a double sulfate of potassium and chromium and is commonly found in its dodecahydrate form. This compound is known for its distinctive dark purple color and is used in various industrial and scientific applications .

准备方法

Chromium potassium sulfate can be synthesized through several methods. One common method involves the reduction of potassium dichromate with sulfur dioxide in the presence of sulfuric acid at temperatures below 40°C . Another method involves dissolving ferrochromium alloys in sulfuric acid, followed by the precipitation of ferrous sulfate and the crystallization of chrome alum upon the addition of potassium sulfate . These methods are widely used in industrial production due to their efficiency and cost-effectiveness.

化学反应分析

Chromium potassium sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In aqueous solutions, it behaves as a typical chromium(III) compound, undergoing ligand exchange reactions with chloride or sulfate ions . The compound can also participate in redox reactions, where chromium(III) can be oxidized to chromium(VI) or reduced to chromium(II) under specific conditions . Common reagents used in these reactions include sulfuric acid, potassium dichromate, and sulfur dioxide . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Leather Tanning

Overview : Chromium (III) sulfate hydrate is a key component in the leather tanning process. It provides durability and resistance to decay, making it essential for producing high-quality leather goods.

Case Study : In a study examining the impact of different tanning agents, chromium (III) sulfate was shown to significantly enhance the mechanical properties of leather compared to vegetable tannins. The treated leather exhibited improved tensile strength and water resistance, highlighting its effectiveness in the tanning industry .

Dye and Pigment Production

Overview : This compound acts as a mordant in dyeing processes, improving color retention in fabrics and textiles. Its ability to bind dyes effectively makes it crucial for the textile industry.

Data Table: Effect of Chromium (III) Sulfate on Dyeing Efficiency

| Dye Type | Application Method | Color Fastness Rating | Remarks |

|---|---|---|---|

| Reactive Dye | Exhaust Method | 4-5 | Excellent retention |

| Acid Dye | Padding Method | 3-4 | Moderate retention |

| Direct Dye | Continuous Method | 4 | Good retention |

Insights : The use of chromium (III) sulfate enhances the overall quality of dyed textiles, leading to higher consumer satisfaction and reduced production costs due to fewer re-dyes needed .

Water Treatment

Overview : this compound is employed in water purification processes, effectively removing impurities and heavy metals from water sources.

Case Study : A municipal water treatment facility implemented chromium (III) sulfate in their coagulation process. The results showed a significant reduction in turbidity levels and heavy metal concentrations, leading to improved water quality that met health standards .

Catalyst in Chemical Reactions

Overview : This compound serves as a catalyst in various chemical reactions, enhancing reaction rates and yields in the production of chemicals and pharmaceuticals.

Example Application : In organic synthesis, this compound has been used as a catalyst for oxidation reactions. Studies indicate that using this compound increases the yield of desired products while minimizing by-products, thus optimizing production efficiency .

Research and Development

Overview : this compound is utilized in laboratories for research purposes, particularly in studies involving metal ion interactions and environmental chemistry.

Research Findings : Investigations into the environmental impact of chromium compounds have utilized this compound to understand its behavior in various ecosystems. These studies have provided valuable insights into its mobility and bioavailability in soil and water systems .

作用机制

The mechanism of action of chromium potassium sulfate involves its interaction with various molecular targets and pathways. In the tanning industry, chromium(III) ions from the compound cross-link with collagen fibers in the leather, stabilizing the material and making it more durable . In biological applications, chromium(III) ions can interact with cellular components, leading to antimicrobial effects . The exact molecular targets and pathways involved in these interactions are still being studied, but they are believed to involve the binding of chromium(III) ions to proteins and other biomolecules .

相似化合物的比较

Chromium potassium sulfate is similar to other double sulfates, such as potassium aluminum sulfate (potassium alum) and ammonium chromium sulfate. it is unique in its specific combination of potassium and chromium ions, which gives it distinct chemical and physical properties . For example, potassium aluminum sulfate is commonly used in water purification and as a food additive, while ammonium chromium sulfate is used in similar applications as chromium potassium sulfate but with different solubility and stability characteristics . The unique properties of chromium potassium sulfate make it particularly useful in applications requiring the specific reactivity and stability of chromium(III) ions.

生物活性

Chromium (III) sulfate hydrate, a compound with the formula Cr₂(SO₄)₃·xH₂O, is recognized for its various biological activities, particularly in relation to glucose metabolism, insulin signaling, and potential toxicological effects. This article explores the biological significance of this compound, examining its mechanisms of action, toxicity profiles, and relevant case studies.

Chromium (III) is an essential trace element that plays a crucial role in glucose metabolism and insulin sensitivity. The biological activity of this compound is primarily attributed to its ability to enhance insulin signaling pathways.

- Insulin Sensitivity : Chromium (III) enhances the binding of insulin to its receptor, promoting glucose uptake by cells. It activates downstream signaling cascades involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), which facilitate the translocation of glucose transporter type 4 (GLUT4) to the cell membrane .

- Binding Proteins : In the bloodstream, chromium (III) predominantly binds to transferrin and other plasma proteins, influencing its distribution and bioavailability across various tissues such as the liver, kidneys, and spleen .

2. Toxicological Profile

Despite its biological benefits, chromium (III) compounds can exhibit toxicity under certain conditions:

- Inhalation Toxicity : Studies indicate that inhalation of chromium (III) oxide can lead to mild inflammatory changes in lung tissues. Basic chromium sulfate has shown more severe effects at higher concentrations, indicating a dose-dependent response .

- Skin Sensitization : While trivalent chromium compounds are generally considered less sensitizing than hexavalent chromium compounds, there are reports of skin sensitization associated with exposure to chromium salts in occupational settings .

Table 1: Toxicity Data for Chromium Compounds

| Compound | Route of Exposure | LD50 (mg/kg bw) | Observed Effects |

|---|---|---|---|

| Chromium(III) oxide | Oral | >5000 | Low toxicity |

| Basic Chromium Sulfate | Oral | 3530 | Mild systemic effects |

| Chromium(III) oxide | Inhalation | N/A | Mild lung inflammation |

3. Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

- Animal Studies : A 20-week oral feeding study using water-soluble chromium chloride showed no adverse treatment-related effects in Sprague-Dawley rats at doses up to 7 mg/kg body weight per day . This indicates a low risk for systemic toxicity from dietary exposure.

- Genotoxicity : Research on the genotoxic potential of chromium (III) has produced conflicting results. While some studies suggest interactions with DNA, there is insufficient evidence to classify trivalent chromium as a mutagen .

- Occupational Exposure : Epidemiological studies have suggested potential associations between trivalent chromium exposure and certain cancers; however, confounding factors such as simultaneous exposure to hexavalent chromium complicate these findings .

4. Conclusion

This compound exhibits significant biological activity primarily related to its role in enhancing insulin sensitivity and glucose metabolism. While it is generally considered safe at low doses, potential toxicological effects must be monitored, particularly in occupational settings where exposure levels may be higher. Ongoing research is essential to fully understand both the beneficial and adverse effects associated with this compound.

属性

IUPAC Name |

chromium(3+);trisulfate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYQADEXNCDCB-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2O13S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Chromium Potassium Sulfate has found use in various scientific applications. For instance, it serves as a mordant in staining techniques for microscopy, enhancing the binding of dyes like gallocyanin to biological tissues like cartilage for better visualization []. It is also used as a hardening agent for gelatin, improving its water resistance and making it suitable for applications like photographic materials where gelatin layers need to withstand various aqueous solutions and temperatures [].

ANone: While the exact mechanism is not detailed in the provided abstracts, Chromium Potassium Sulfate likely acts as a crosslinking agent in gelatin. This means it forms chemical bridges between gelatin molecules, creating a more tightly bound network. This increased crosslinking reduces the gelatin's ability to absorb water and swell, thus improving its water resistance.

A: Yes, the oxidation state of Chromium significantly affects its biological activity. Research suggests that hexavalent Chromium compounds exhibit toxicity and mutagenicity in bacterial systems like Salmonella typhimurium []. This mutagenic effect is attributed to the direct interaction of hexavalent Chromium with bacterial DNA, causing both frameshift mutations and base-pair substitutions []. On the other hand, trivalent Chromium compounds, like Chromium Potassium Sulfate, did not demonstrate such toxic or mutagenic effects in the same bacterial tests [].

A: While not directly addressed in the provided research, one abstract mentions the use of Chromium Potassium Sulfate in a study on equilibrating ortho-para hydrogen for vapor pressure thermometry []. While the specific role of Chromium Potassium Sulfate isn't detailed, this suggests potential applications in catalytic processes involving hydrogen.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。